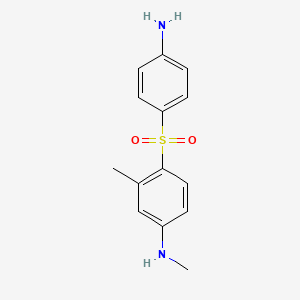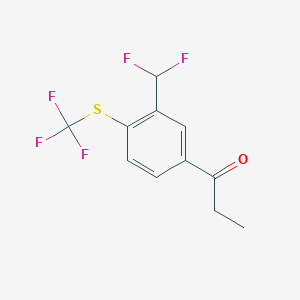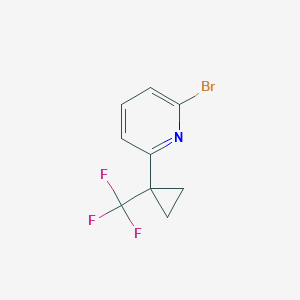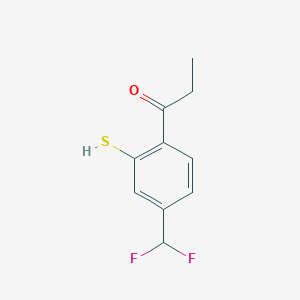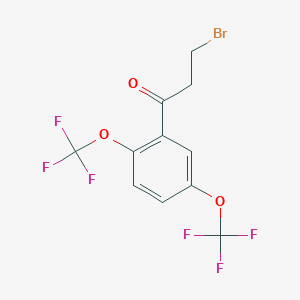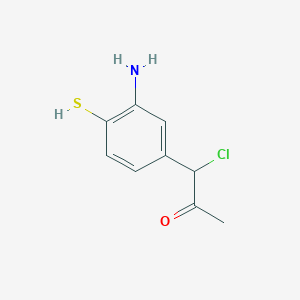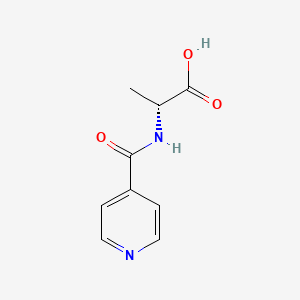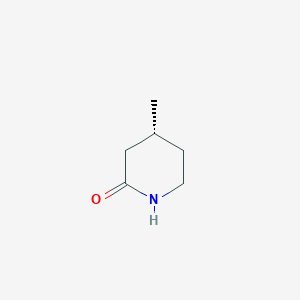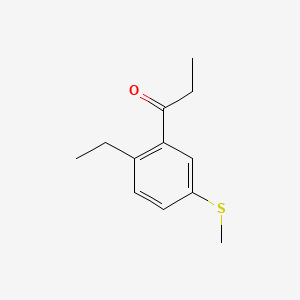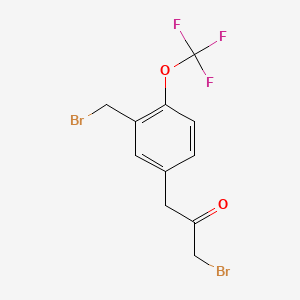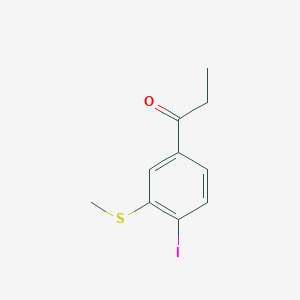![molecular formula C14H12FN3 B14065070 [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile: is a chemical compound with the molecular formula C14H12FN3 This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzylidene group attached to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile typically involves the condensation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds, which are valuable in medicinal chemistry .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the pyrrolidine ring .
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its unique structural properties .
Mécanisme D'action
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target site .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
- 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
- 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
Comparison: Compared to its analogs, [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is unique due to the presence of the benzylidene and propanedinitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C14H12FN3 |
|---|---|
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12FN3/c15-13-8-11(7-12(9-16)10-17)3-4-14(13)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
QOHPSRQZAAFMBK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



